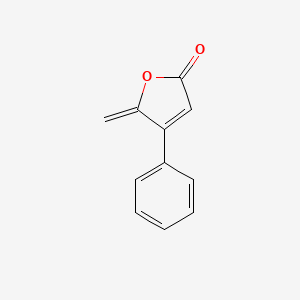

5-Methylidene-4-phenylfuran-2(5H)-one

Descripción

5-Methylidene-4-phenylfuran-2(5H)-one is a bicyclic lactone featuring a furan-2(5H)-one core substituted with a methylidene group at position 5 and a phenyl group at position 4 (Figure 1). The methylidene group confers electrophilic properties, enabling Michael additions or cycloadditions, while the phenyl substituent enhances lipophilicity and π-π stacking interactions.

Propiedades

Número CAS |

87841-05-2 |

|---|---|

Fórmula molecular |

C11H8O2 |

Peso molecular |

172.18 g/mol |

Nombre IUPAC |

5-methylidene-4-phenylfuran-2-one |

InChI |

InChI=1S/C11H8O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H2 |

Clave InChI |

HKGGDZLUYSFBRZ-UHFFFAOYSA-N |

SMILES canónico |

C=C1C(=CC(=O)O1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues with Halogen Substituents

Example Compound : 3,4-Dichloro-5-phenylfuran-2(5H)-one

Aryl-Substituted Derivatives

Example Compound : 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one

- Synthesis : Achieved via a multicomponent reaction (MCR) involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile under acidic conditions .

- Properties : The indole moiety introduces hydrogen-bonding capability, while the 4-methoxyphenyl group enhances electron-donating effects.

- Applications : Demonstrated utility in pharmacological studies due to the indole fragment’s prevalence in bioactive molecules .

Fluorinated Analogues

Example Compound : (Z)-5-(Fluoromethylidene)-4-phenylfuran-2(5H)-one

- Synthesis : Fluorine incorporation at the methylidene group modifies electronic properties (e.g., increased electronegativity).

- Properties : Density 1.379 g/cm³, boiling point 292°C, flash point 126°C .

- Key Differences: Fluorine’s strong electron-withdrawing effect may enhance stability against oxidation compared to the non-fluorinated analog.

Hydroxy-Substituted Derivatives

Example Compound : 5-Hydroxy-4-methylfuran-2(5H)-one

- Synthesis : Derived from 2-oxocarboxylic acids or furan derivatives via hydroxylation or cyclization .

- Properties : The hydroxyl group enables hydrogen bonding and acidity (pKa ~4–5), influencing solubility in polar solvents.

- Applications : Used as intermediates in natural product synthesis and drug development .

Comparative Data Table

Key Research Findings

- Reactivity : The methylidene group in 5-methylidene-4-phenylfuran-2(5H)-one facilitates Michael additions, while halogenated analogs (e.g., 3,4-dichloro derivative) show enhanced electrophilicity for nucleophilic aromatic substitutions .

- Pharmacological Potential: Aryl-substituted derivatives, such as those with indole or methoxyphenyl groups, exhibit modified bioactivity profiles due to π-stacking and hydrogen-bonding interactions .

- Stability : Fluorinated derivatives demonstrate improved thermal and oxidative stability, making them suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.